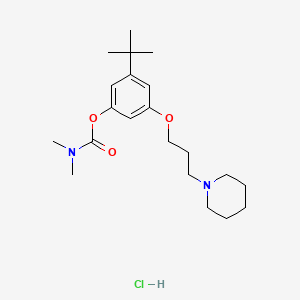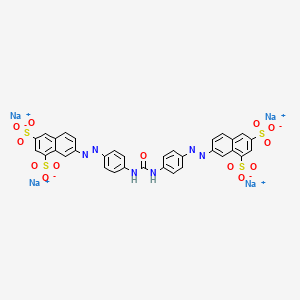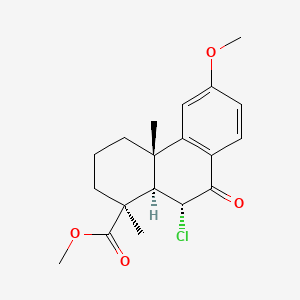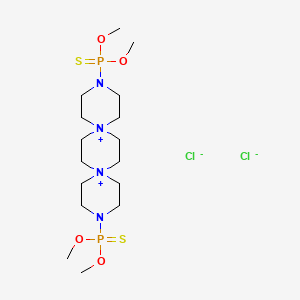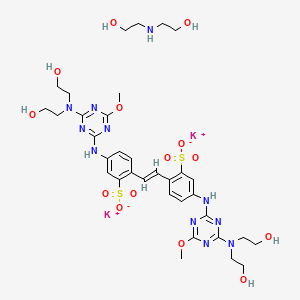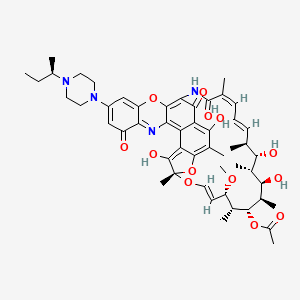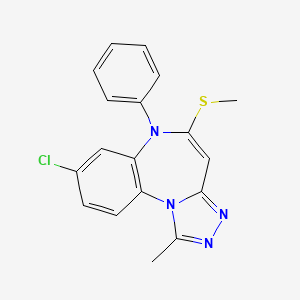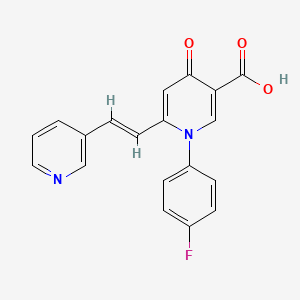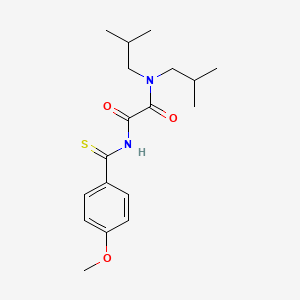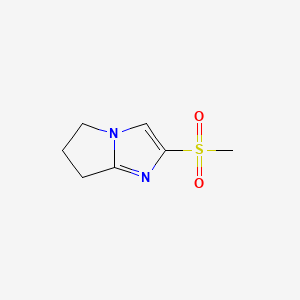
4-(2-Morpholinyl)-1H-indole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Morpholinyl)-1H-indole monohydrochloride is a chemical compound that features an indole core substituted with a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the indole and morpholine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinyl)-1H-indole monohydrochloride typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method includes the following steps:
Starting Materials: Indole and morpholine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst and solvent. For example, a palladium catalyst and a polar aprotic solvent like dimethylformamide (DMF) can be used.
Reaction Steps: The indole derivative undergoes a substitution reaction with the morpholine derivative, leading to the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Reactors: Large vessels where the reaction is carried out in a controlled environment.
Continuous Flow Reactors: Systems where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Morpholinyl)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole and morpholine rings can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the indole or morpholine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted indole or morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Morpholinyl)-1H-indole monohydrochloride has several scientific research applications, including:
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Incorporated into formulations for various pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Morpholinyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Gene Expression Modulation: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Morpholinyl)-1,2-benzenediol hydrochloride
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
- (4-Acetyl-2-morpholinyl)methyl]amine dihydrochloride
Comparison
4-(2-Morpholinyl)-1H-indole monohydrochloride is unique due to its specific indole and morpholine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
84590-62-5 |
|---|---|
Fórmula molecular |
C12H15ClN2O |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
2-(1H-indol-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-10(12-8-13-6-7-15-12)9-4-5-14-11(9)3-1;/h1-5,12-14H,6-8H2;1H |
Clave InChI |
JDOXVQXDZVEEKB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=C3C=CNC3=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



